Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside
Description
Structural Overview and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside can be comprehensively described through its International Union of Pure and Applied Chemistry nomenclature and detailed structural analysis. According to the systematic nomenclature guidelines, this compound is designated as (4aR,6S,7S,8S,8aS)-6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxin-8-ol. This complex nomenclature reflects the intricate stereochemical arrangement and the bicyclic nature resulting from the benzylidene acetal formation.
The molecular formula C17H22O6 indicates a molecular weight of 322.35 atomic mass units, with the compound exhibiting specific optical rotation values ranging from -1.0° to +1.0° when measured in chloroform solution. The structural framework consists of a mannopyranose ring in the α-anomeric configuration, with a methyl group attached at the anomeric carbon through an oxygen linkage. The 2-position bears an allyl substituent (prop-2-enyl group), while positions 4 and 6 are bridged by a benzylidene acetal group derived from benzaldehyde.
The three-dimensional arrangement of atoms within this molecule can be further elucidated through its Simplified Molecular-Input Line-Entry System representation: C=CCOC1C(OC)OC2C(C1O)OC(OC2)c1ccccc1. This notation reveals the connectivity pattern and highlights the presence of the vinyl group (C=C) associated with the allyl substituent, the methoxy group at the anomeric position, and the phenyl ring incorporated within the benzylidene protecting group. The stereochemical descriptors in the International Union of Pure and Applied Chemistry name precisely define the spatial orientation of each chiral center, ensuring unambiguous identification of the compound.
The benzylidene acetal moiety forms a six-membered ring system that locks the 4,6-diol functionality in a specific conformation, significantly influencing the reactivity and accessibility of other positions on the mannopyranose ring. This conformational constraint has profound implications for subsequent chemical transformations and contributes to the compound's utility as a synthetic intermediate. The allyl group at the 2-position provides a reactive handle for further functionalization through various chemical methodologies, including metathesis reactions, hydroboration, and radical-mediated transformations.
Historical Development in Carbohydrate Chemistry
The development of Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside represents a significant milestone in the evolution of carbohydrate protective group chemistry, particularly in the context of benzylidene acetals and allyl-based protecting groups. The historical trajectory of this compound is intimately connected to the broader advancement of selective protection strategies that have revolutionized synthetic carbohydrate chemistry over the past several decades.
The benzylidene protecting group itself has a rich history in carbohydrate chemistry, having been extensively studied for its ability to selectively protect 4,6-diol functionalities in hexopyranoses. Research has demonstrated that benzylidene type acetals are widely used to selectively mask the carbon-4 and carbon-6 alcohols, providing a robust method for discriminating between different functionalities on a carbohydrate ring. The strategic importance of this protecting group became particularly evident in studies involving 4,6-O-benzylidene protected mannopyranosyl donors, where researchers observed remarkable stereoselectivity in glycosylation reactions.
Pioneering work in the field revealed that 4,6-O-benzylidene protected mannosyl triflates exhibit β-selective glycosylation reactions, while the corresponding glucosyl triflates demonstrate α-selectivity. This reversal of selectivity with the change in configuration at carbon-2 has been the subject of extensive computational investigations and has provided crucial insights into the factors governing glycosylation stereochemistry. The research demonstrated that the benzylidene acetal exerts its influence by destabilizing the oxacarbenium ion present in both contact ion pairs and solvent-separated ion pairs, resulting in a displacement of equilibria that fundamentally alters reaction outcomes.
The incorporation of allyl protecting groups into carbohydrate chemistry represents another significant historical development that has enhanced the synthetic utility of compounds like Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside. The concept of latent-active glycosylation methods has been particularly influential, where allyl glycosides have been developed to meet the requirement of latent-active reactivities under appropriate glycosylation conditions. Radical halogenation provides a newer route of activation of allyl glycosides to activated allylic glycosides, subjecting the glycoside to reactivity under acid catalysis and leading to conversion to glycosyl cations for subsequent glycosylation reactions.
| Historical Development | Key Findings | Impact on Field |
|---|---|---|
| Benzylidene Acetal Chemistry | Selective 4,6-diol protection with conformational constraint | Enabled stereoselective glycosylations |
| Latent-Active Methods | Allyl glycosides as latent donors activated by halogenation | Streamlined oligosaccharide synthesis |
| Stereochemical Studies | β-selectivity in mannose vs α-selectivity in glucose series | Advanced understanding of reaction mechanisms |
| Protective Group Stability | Benzylidene insufficient stability under acidic conditions | Led to development of alternative protecting groups |
Historical investigations have also revealed important limitations of the benzylidene protecting group system. Research conducted by Dinkelaar and colleagues demonstrated that in the assembly of hyaluronan oligosaccharides, the benzylidene group proved to be insufficiently stable towards slightly acidic coupling conditions used in their synthetic approach. This observation led to the development of more acid-stable alternatives, such as the 4,6-di-tert-butylsilylene group, which was introduced as a more robust alternative to commonly used cyclic ketal and acetal functions.
The synthetic applications of allyl-protected carbohydrates have expanded significantly through the development of various functionalization strategies. Research has shown that the double bond of allyl glycosides can be utilized as a handle to functionalize carbohydrates for generating glycoconjugates through ozonolysis followed by reductive amination, radical addition of thiols, and other chemical transformations. These methodological advances have positioned compounds like Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside at the forefront of modern carbohydrate synthesis.
The compound has also played a crucial role in advancing our understanding of protecting group effects on carbohydrate conformation and reactivity. Studies involving benzylidene-protected mannopyranosides have contributed to the development of computational models that predict stereochemical outcomes in glycosylation reactions. The research has shown that only specific conformations need to be considered for 4,6-O-benzylidene protected mannosyl oxacarbenium ions, providing a foundation for rational design of improved glycosylation methods.
Contemporary research continues to build upon these historical foundations, with Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside serving as a versatile platform for exploring new synthetic methodologies and understanding fundamental aspects of carbohydrate chemistry. The compound's unique combination of protecting groups continues to provide insights into the complex interplay between molecular structure, conformation, and chemical reactivity that defines modern carbohydrate synthesis.
Properties
IUPAC Name |
6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6/c1-3-9-20-15-13(18)14-12(22-17(15)19-2)10-21-16(23-14)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOXWCQWDJWNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside typically involves the protection of hydroxyl groups, followed by selective functionalization. The process begins with the protection of the 4,6-hydroxyl groups using benzaldehyde to form a benzylidene acetal. The 2-hydroxyl group is then allylated using allyl bromide in the presence of a base such as sodium hydride. Finally, the remaining hydroxyl groups are methylated using methyl iodide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The allyl group can undergo oxidation to form an epoxide or an aldehyde.
Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation.
Substitution: The allyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products:
Epoxides: Formed from the oxidation of the allyl group.
Benzyl Derivatives: Formed from the reduction of the benzylidene group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Glycosylation Reactions
Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside serves as a glycosyl donor in the synthesis of oligosaccharides. Its regioselective properties allow for the formation of glycosidic bonds with high stereoselectivity. Studies indicate that this compound can yield α-glycosides predominantly when reacting with appropriate nucleophiles.
Table 1: Glycosylation Reaction Outcomes
| Reaction Type | Yield (%) | Selectivity |
|---|---|---|
| Allyltrimethylsilane | 70-85 | α-selective |
| Stannanes | 65-80 | β-selective |
| Silyl enol ethers | 75 | α-selective |
Chiral Building Block
In synthetic organic chemistry, this compound is utilized as a chiral building block. This application is crucial for the synthesis of various biologically active compounds and pharmaceuticals.
Pharmaceutical Research
The compound has been explored for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit promising biological activities, including anti-cancer and anti-inflammatory properties. For instance, modifications to the benzylidene moiety have been linked to enhanced efficacy in inhibiting specific cancer cell lines.
Case Study: Anti-Cancer Activity
A recent study investigated the cytotoxic effects of modified derivatives of this compound on various cancer cell lines. The results indicated that certain derivatives showed significant inhibition of cell proliferation, suggesting potential for further development as anti-cancer agents.
Mechanism of Action
The mechanism of action of Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside involves its interaction with specific molecular targets. The allyl and benzylidene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and proteins, modulating their activity. The compound can also act as a glycosyl donor in glycosylation reactions, facilitating the transfer of sugar moieties to acceptor molecules .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights structural variations, synthetic roles, and applications of methyl 2-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside and related compounds:
Challenges and Limitations
- Deprotection Sensitivity : Benzylidene and acetyl groups require specific conditions (e.g., acidic hydrolysis for benzylidene, Zemplén conditions for acetyl) that may affect downstream reactivity .
- Stereochemical Constraints: Glucose vs. mannose derivatives exhibit divergent biological activities due to differing enzyme recognition patterns .
Biological Activity
Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a complex carbohydrate derivative that has garnered interest due to its potential biological activities, particularly in the fields of diabetes and cancer research. This article provides a detailed overview of its synthesis, biochemical properties, and biological activities, supported by relevant research findings and data tables.
This compound is synthesized through a multi-step process involving the protection of hydroxyl groups and selective functionalization. The synthesis typically includes:
- Protection of Hydroxyl Groups : Using benzaldehyde to form a benzylidene acetal at the 4 and 6 positions.
- Allylation : The 2-hydroxyl group is allylated using allyl bromide in the presence of a base such as sodium hydride.
- Methylation : Methyl iodide is used to methylate the remaining hydroxyl groups.
This compound exhibits solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol, with a melting point around 120°C .
The biological activity of this compound can be attributed to its structural features:
- Allyl and Benzylidene Groups : These groups enhance its reactivity and interaction with biological targets.
- Monosaccharide Structure : As a modified mannopyranoside, it participates in various biochemical pathways related to carbohydrate metabolism.
Potential Applications
- Diabetes Research : The compound's structural properties allow it to be studied for its effects on glucose metabolism and insulin signaling pathways.
- Cancer Studies : Its potential as an anti-cancer agent is being explored through its ability to inhibit tumor cell proliferation and metastasis.
Research Findings
Several studies have investigated the biological activities of this compound:
- Inhibition Studies : Research indicates that this compound shows inhibitory effects on certain enzymes involved in metabolic pathways relevant to diabetes and cancer .
- Cell-Based Assays : In vitro studies demonstrate that this compound can modulate cellular processes such as apoptosis and cell cycle progression in cancer cell lines.
Case Studies
Q & A
Q. Advanced
- Substrate for α-Mannosidases : The benzylidene group stabilizes the compound against non-specific hydrolysis, enabling precise measurement of enzyme kinetics via chromogenic assays (e.g., nitrophenyl derivatives in ) .
- Glycosylation Pathways : Used to study enzyme specificity by comparing activity against analogs lacking the allyl or benzylidene groups .
How does the 4,6-O-benzylidene group influence the compound’s stability and reactivity?
Q. Basic
- Conformational Locking : The benzylidene acetal rigidifies the pyranose ring, favoring the ^1C₄ chair conformation. This enhances regioselectivity in subsequent reactions .
- Acid Stability : Resists hydrolysis under mild acidic conditions (pH 3–5), allowing selective deprotection of allyl groups via Pd(0)-catalyzed conditions .
What advanced techniques are used to study reaction mechanisms involving this compound?
Q. Advanced
- DFT Calculations : Model transition states to predict regioselectivity in allylation or glycosylation .
- In Situ NMR : Monitor real-time reaction progress and intermediate formation .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., ’s analysis of mannopyranoside conformers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
